4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-chloro-5-methoxy-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-9-7-13-14(11(15)10(9)12)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTBYGMJEKPLBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325337 | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2514-18-3 | |
| Record name | NSC409707 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409707 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone and its Analogs
Executive Summary
The pyridazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anti-inflammatory, cardiovascular, anticancer, and herbicidal effects.[1][2][3] This guide focuses on elucidating the potential mechanism of action for a specific, lesser-studied derivative: this compound. Due to a lack of direct, comprehensive studies on this particular molecule, this document adopts a rational, structure-based approach. We will first review the established mechanisms of action for structurally analogous pyridazinones. Subsequently, we will synthesize this information to propose a hypothesized mechanism for the target compound. Finally, this guide provides detailed, field-proven experimental protocols that form a self-validating framework for researchers to systematically investigate, confirm, and characterize its biological function. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this chemical entity.
The Pyridazinone Scaffold: A Privileged Core in Drug Discovery
The pyridazinone ring, a six-membered diazine heterocycle containing a ketone group, is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets through various non-covalent interactions.[1] The nitrogen atoms can act as hydrogen bond acceptors, while the overall structure can be readily modified at multiple positions (the N2 nitrogen, and carbons C4, C5, and C6) to fine-tune its steric, electronic, and pharmacokinetic properties.[3] This chemical tractability has led to the development of numerous biologically active compounds, including marketed drugs like the analgesic Emorfazone and the cardiotonic agent Levosimendan.[4] The diverse bioactivities reported for this class underscore its importance and potential for novel therapeutic development.[5]
Molecular Profile: this compound
To hypothesize a mechanism of action, we must first analyze the key structural features of the molecule .
-
Pyridazinone Core: Provides the fundamental heterocyclic framework known for broad biological activity.
-
N2-Phenyl Group: This substitution is common in many active pyridazinones. It contributes to the molecule's lipophilicity and can engage in hydrophobic or pi-stacking interactions with target proteins.
-
C4-Chloro Group: An electron-withdrawing group that can significantly alter the electronic distribution of the ring system. It can also act as a potential reactive site or a key binding contact.
-
C5-Methoxy Group: A hydrogen bond acceptor and a group that can influence the molecule's conformation and metabolic stability.
Based on these features, the molecule possesses a balanced profile of hydrophobicity and potential hydrogen-bonding capabilities, making it a plausible candidate for interaction with enzymatic active sites, particularly kinase domains or signaling proteins involved in inflammatory cascades.
Established Mechanisms of Action for Analogous Pyridazinones
By examining the functions of structurally related compounds, we can infer the most probable biological targets for this compound.
Anti-inflammatory and Immunomodulatory Pathways
A significant number of pyridazinone derivatives exhibit potent anti-inflammatory properties.[3] Their mechanisms often involve the modulation of key cytokine signaling pathways. Studies have shown that these compounds can regulate inflammatory responses by:
-
Inhibiting Pro-inflammatory Cytokine Production: Certain derivatives have been shown to suppress the production of key mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β in cellular models.[2][6]
-
Modulating Prostaglandin Synthesis: Some pyridazinones act on pathways involving prostaglandins, such as by limiting the production of Thromboxane A2 (TxA2), a potent mediator of inflammation and platelet aggregation.[6]
This activity is often linked to the inhibition of upstream signaling cascades, such as the NF-κB pathway, which is a master regulator of inflammatory gene expression.
Cardiovascular Mechanisms
Several pyridazinone-based drugs, such as Pimobendan and Levosimendan, are used to treat heart failure.[4] Their primary mechanisms include:
-
Calcium Sensitization: They enhance the sensitivity of cardiac troponin C to calcium, which improves myocardial contractility without significantly increasing intracellular calcium levels. This leads to a more efficient contraction with lower energy expenditure.[4]
-
Phosphodiesterase III (PDE-III) Inhibition: Inhibition of PDE-III in cardiac and smooth muscle cells increases cyclic AMP (cAMP) levels. In the heart, this has a positive inotropic (strengthening contraction) effect. In blood vessels, it leads to vasodilation, reducing both preload and afterload on the heart.[4]
Potential as Kinase Inhibitors
The nitrogen-rich core of pyridazinones makes them attractive candidates for kinase inhibitors, a cornerstone of modern oncology. The nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of kinases. In silico studies on some pyridazinone derivatives have shown strong binding affinities to tyrosine kinase receptors, such as Estrogen Receptor α (ERα), suggesting a potential mechanism for anticancer activity. Given that many kinase inhibitors feature a substituted heterocyclic core, it is plausible that this compound could function in this capacity.
A Proposed Mechanistic Hypothesis
Synthesizing the structural features of this compound with the known activities of its analogs, we propose the primary hypothesized mechanism of action is the inhibition of one or more protein kinases involved in inflammatory signaling pathways.
Causality Behind this Hypothesis:
-
Structural Similarity: The N2-phenyl pyridazinone scaffold is a common feature in compounds that modulate intracellular signaling.
-
Precedent: The broad anti-inflammatory and emerging anticancer profiles of pyridazinones point towards interference with upstream signaling events, where kinases are critical nodes.[6]
-
Drug-like Properties: The combination of chloro and methoxy substituents provides a chemical profile suitable for interaction with the often-hydrophobic yet polar-lined ATP-binding pockets of kinases.
Experimental Protocols for Mechanism Elucidation
To validate the proposed hypothesis, a systematic and self-validating experimental workflow is required. The following protocols are designed to first identify a biological effect (anti-inflammatory assay), then confirm target engagement, and finally characterize the direct interaction (kinase inhibition).
Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This cellular assay is the foundational experiment to confirm the hypothesized anti-inflammatory activity. It is robust, reproducible, and directly measures a physiologically relevant endpoint.
Objective: To determine if the compound can inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6) from macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture media. Ensure the final DMSO concentration is ≤ 0.1% in all wells.
-
Pre-treatment: Remove the old media from the cells and add 100 µL of media containing the various concentrations of the compound. Include "vehicle control" (DMSO only) and "no treatment" wells. Incubate for 1 hour.
-
Stimulation: Add 10 µL of LPS solution (final concentration 100 ng/mL) to all wells except the "no treatment" control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant, which contains the secreted cytokines.
-
Quantification: Analyze the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the compound concentration and calculate the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).
Protocol: In Vitro Kinase Inhibition Assay
If the compound shows activity in the cellular assay, this biochemical assay will test the primary hypothesis of direct kinase inhibition.
Objective: To measure the direct inhibitory effect of the compound on the enzymatic activity of a specific kinase (e.g., IKKβ, a key kinase in the NF-κB pathway, or a panel of inflammatory kinases).
Methodology:
-
Assay Principle: This protocol uses an ADP-Glo™ Kinase Assay (Promega) or similar technology that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to kinase inhibition.
-
Reagent Preparation:
-
Kinase: Recombinant human IKKβ enzyme.
-
Substrate: A specific peptide substrate for IKKβ (e.g., IKKtide).
-
ATP: At a concentration near the Kₘ for the enzyme.
-
Compound: Serially diluted this compound.
-
Reference Inhibitor: A known IKKβ inhibitor (e.g., Staurosporine or a specific commercial inhibitor).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2 µL of kinase buffer.
-
Add 1 µL of the test compound at various concentrations.
-
Add 2 µL of the kinase/substrate mixture.
-
Initiate the reaction by adding 1 µL of ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30 minutes.
-
-
Detection: Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to positive (no inhibitor) and negative (no enzyme) controls. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from the proposed experiments should be summarized for clear interpretation.
Table 1: Summary of Bioactivity Data
| Assay Type | Target/Endpoint | Metric | Result |
| Cellular Assay | TNF-α Release (RAW 264.7) | IC₅₀ | e.g., 5.2 µM |
| Cellular Assay | IL-6 Release (RAW 264.7) | IC₅₀ | e.g., 7.8 µM |
| Biochemical Assay | IKKβ Kinase Activity | IC₅₀ | e.g., 0.8 µM |
| Biochemical Assay | p38α Kinase Activity | IC₅₀ | e.g., > 50 µM |
Interpretation:
-
A low micromolar or nanomolar IC₅₀ in the cellular assay confirms biological activity.
-
A potent IC₅₀ in a specific kinase assay that is significantly lower than in other kinases (as shown hypothetically for IKKβ vs. p38α) would strongly support a selective mechanism of action.
-
If the biochemical IC₅₀ is commensurate with the cellular IC₅₀, it provides strong evidence that the observed cellular effect is due to the direct inhibition of that target kinase.
Conclusion and Future Directions
While the precise mechanism of action for this compound requires empirical validation, a strong hypothesis based on extensive data from structural analogs points towards the inhibition of inflammatory kinases. The provided experimental framework offers a clear, logical, and robust path to test this hypothesis. Successful validation would position this compound as a promising lead for further preclinical development in inflammatory diseases or oncology. Future work should include broader kinase profiling to assess selectivity, ADME/Tox studies to evaluate its drug-like properties, and eventual testing in animal models of disease.
References
-
SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Yuliani, T. et al. (2024). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Egyptian Journal of Chemistry.
-
El-Gazzar, A. et al. (2023). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
-
Abdel-Maksoud, M. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry.
-
Bentham Science Publishers. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis.
-
Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Der Pharma Chemica.
-
PubMed. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives.
Sources
- 1. Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. scispace.com [scispace.com]
- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyridazinone Core in Modern Agrochemicals
The pyridazinone ring system is a versatile heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and agrochemical research.[1] Derivatives of 3(2H)-pyridazinone are particularly noteworthy for their broad spectrum of biological activities, including herbicidal, antifungal, and various pharmacological effects. This guide focuses on a specific derivative, 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, a compound poised at the intersection of synthetic chemistry and agricultural science. Its structural features, particularly the substitution pattern on the pyridazinone core, suggest a potent biological profile, primarily as a herbicidal agent. This document will provide a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy.
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₉ClN₂O₂ |
| Molecular Weight | 236.66 g/mol |
| CAS Number | 63910-43-0[2] |
| Canonical SMILES | COC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Synthesis Pathway: A Representative Protocol
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3,4-dichloro-5-hydroxyfuran-2(5H)-one (from Mucochloric Acid)
This initial step involves the cyclization of mucochloric acid, which is a common starting material for pyridazinone synthesis.
Step 2: Synthesis of 4,5-dichloro-2-phenyl-3(2H)-pyridazinone
-
To a solution of 3,4-dichloro-5-hydroxyfuran-2(5H)-one in a suitable solvent (e.g., ethanol), add phenylhydrazine at room temperature.
-
The reaction mixture is then heated under reflux for several hours to facilitate the cyclization and formation of the pyridazinone ring.
-
Upon cooling, the product precipitates and can be collected by filtration, washed with a cold solvent, and dried.
Step 3: Synthesis of this compound
-
Dissolve 4,5-dichloro-2-phenyl-3(2H)-pyridazinone in a suitable solvent such as methanol.
-
Add a solution of sodium methoxide in methanol dropwise to the reaction mixture at a controlled temperature.
-
The reaction is stirred for a specified period to allow for the selective nucleophilic substitution of the chlorine atom at the 5-position with a methoxy group.
-
The reaction is monitored by thin-layer chromatography (TLC) for completion.
-
Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.
This synthetic route leverages the reactivity of the dichlorinated pyridazinone intermediate to introduce the desired methoxy group. The choice of solvent and reaction conditions is critical for achieving high yield and purity.
Unveiling the Biological Activity: Herbicidal Action
The primary biological activity of this compound is anticipated to be herbicidal, a characteristic shared by many of its structural analogs, most notably Chloridazon.[1] The mechanism of action for this class of compounds is the inhibition of photosynthesis.[1]
Mechanism of Action: Inhibition of Photosystem II
Pyridazinone herbicides act by interrupting the photosynthetic electron transport chain in plants.[1] Specifically, they inhibit the Hill reaction, which is the light-driven transfer of electrons from water to an artificial electron acceptor in isolated chloroplasts.
This inhibition occurs at Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts. The pyridazinone molecule binds to the D1 protein of the PSII complex, at or near the binding site of plastoquinone (QB). This binding blocks the electron flow from the primary electron acceptor (QA) to the secondary electron acceptor (QB), effectively halting the linear electron transport and, consequently, the production of ATP and NADPH, which are essential for carbon fixation. The blockage of electron flow leads to the accumulation of highly reactive oxygen species, which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the visible symptoms of herbicidal action, such as chlorosis and necrosis.
Signaling Pathway Diagram: Inhibition of Photosynthetic Electron Transport
Caption: Inhibition of electron transport in Photosystem II by this compound.
Experimental Evaluation of Herbicidal Activity
The herbicidal potential of this compound can be rigorously assessed through a series of in vitro and in vivo experiments. A cornerstone of this evaluation is the Hill reaction assay.
Experimental Protocol: The Hill Reaction Assay
This protocol outlines the steps to measure the inhibition of photosynthetic electron transport in isolated chloroplasts.
1. Materials and Reagents:
-
Fresh spinach leaves
-
Isolation buffer (e.g., 0.3 M sucrose, 50 mM Tris-HCl pH 7.8, 5 mM MgCl₂)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM sorbitol, 5 mM MgCl₂)
-
2,6-dichlorophenolindophenol (DCPIP) solution (an artificial electron acceptor)
-
This compound stock solution in a suitable solvent (e.g., DMSO or ethanol)
-
Spectrophotometer
2. Chloroplast Isolation:
-
Homogenize fresh spinach leaves in ice-cold isolation buffer using a blender.
-
Filter the homogenate through several layers of cheesecloth to remove large debris.
-
Centrifuge the filtrate at a low speed (e.g., 200 x g) for a few minutes to pellet intact cells and nuclei.
-
Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 1000 x g) for a longer duration to pellet the chloroplasts.
-
Resuspend the chloroplast pellet in a small volume of ice-cold reaction buffer.
3. Hill Reaction Assay Procedure:
-
Prepare a series of test tubes with the reaction buffer and varying concentrations of this compound. Include a control with no inhibitor.
-
Add the DCPIP solution to each tube.
-
Initiate the reaction by adding the isolated chloroplast suspension to each tube.
-
Immediately expose the tubes to a light source.
-
Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The reduction of the blue DCPIP to its colorless form is indicative of photosynthetic electron transport.
4. Data Analysis:
-
Calculate the rate of DCPIP reduction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to cause a 50% reduction in the Hill reaction rate.
Experimental Workflow: Hill Reaction Assay
Caption: Workflow for determining the herbicidal activity via the Hill reaction assay.
Comparative Biological Activity
While specific herbicidal efficacy data for this compound is not extensively published, the activity of closely related analogs provides a strong indication of its potential.
| Compound | 5-Position Substituent | Target Weeds | Noted Activity |
| Chloridazon | Amino (-NH₂) | Broadleaf weeds in beet cultivation | Selective herbicide, inhibits photosynthesis.[1] |
| 4-Chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (SAN 9785) | Dimethylamino (-N(CH₃)₂) | Barley (Hordeum vulgare) | Interferes with electron transport in chloroplasts.[4] |
| Other 4-chloro-5-substituted-2-phenyl-3(2H)-pyridazinones | Various | General broadleaf and grass weeds | Structure-activity relationship studies show significant herbicidal potential. |
This comparative data underscores the importance of the 4-chloro and 2-phenyl substitutions for herbicidal activity, with the substituent at the 5-position modulating the potency and selectivity. The methoxy group in the target compound is expected to confer a favorable lipophilicity for uptake and transport within the plant.
Conclusion and Future Directions
This compound is a promising herbicidal agent, with a well-understood mechanism of action rooted in the inhibition of photosynthetic electron transport. The synthesis of this compound is achievable through established chemical routes, and its efficacy can be reliably quantified using standard assays such as the Hill reaction.
Future research should focus on obtaining precise quantitative data for this specific molecule, including its herbicidal spectrum against a range of economically important weeds and its IC₅₀ values for Photosystem II inhibition. Furthermore, toxicological and environmental fate studies are crucial for the development of this compound as a commercially viable and safe herbicide. The exploration of further structural modifications on the pyridazinone core may also lead to the discovery of new derivatives with enhanced activity and improved environmental profiles.
References
- Singh, J., Kumar, V., Silakari, P., & Kumar, S. (2023). Pyridazinones: A versatile scaffold in the development of anticancer agents. Journal of Molecular Structure, 1272, 134178.
- Guan, A., Liu, C., Yang, X., & Lu, X. (2019). Synthesis and biological activities of novel pyridazinone derivatives containing a 1,3,4-oxadiazole moiety. Molecules, 24(11), 2106.
- Soliman, F. M., Abdel-Meguid, M., & El-Gazzar, A. B. A. (2009). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
-
Chem-Impex International Inc. (n.d.). 2-acetonyl-4-chloro-5-methoxy-pyridazin-3-one. Retrieved from [Link]
-
PubChem. (n.d.). Chloridazon. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-5-amino-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
- Imramovský, A., Pejchal, V., Štěpánková, Š., Vorčáková, K., & Jampílek, J. (2011). Photosynthesis-inhibiting efficiency of 4-chloro-2-(chlorophenylcarbamoyl)phenyl alkylcarbamates. Bioorganic & Medicinal Chemistry Letters, 21(15), 4539-4542.
-
University of Hertfordshire. (n.d.). Chloridazon (Ref: BAS 119H). In AERU. Retrieved from [Link]
- Leech, R. M., Rumsby, M. G., & Thomson, W. W. (1973). Some effects of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L. Plant Physiology, 52(3), 240-245.
-
U.S. Environmental Protection Agency. (n.d.). 3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl-. In Substance Registry Services. Retrieved from [Link]
- Song, Y., Li, Y., Zhang, H., Ma, Y., & Li, Y. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 28(19), 6825.
-
PubChem. (n.d.). 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. Retrieved from [Link]
-
PubChemLite. (n.d.). 3(2h)-pyridazinone, 4-chloro-2-(4-chloro-2-fluorophenyl)-5-((4-chlorophenyl)methoxy)-. Retrieved from [Link]
Sources
- 1. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. raco.cat [raco.cat]
- 4. Some effects of 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone (San 9785) on the development of chloroplast thylakoid membranes in Hordeum vulgare L - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Docking of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Introduction: Bridging Computational Chemistry and Drug Discovery
In the landscape of modern drug discovery, the integration of computational methods has become indispensable. In silico molecular docking, a cornerstone of structure-based drug design, provides profound insights into the interactions between a small molecule (ligand) and its macromolecular target, typically a protein.[1][2][3] This guide offers a comprehensive, technically-grounded walkthrough of the molecular docking process, centered on the heterocyclic compound 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone.
Pyridazinone derivatives are a class of compounds recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] The nitrogen-rich structure of the pyridazinone core is a key contributor to its ability to interact with a wide array of biological targets. Specifically, substitutions on the pyridazinone ring, such as the methoxy and phenyl groups in our subject molecule, can significantly influence its therapeutic efficacy and target specificity. This guide will elucidate the process of computationally predicting the binding orientation and affinity of this compound with a selected protein target, thereby providing a foundational understanding for further drug development endeavors.
This document is structured to provide not just a procedural outline, but also the scientific rationale behind each step, ensuring a robust and reproducible in silico experimental design.
Part 1: The Crucial Preparatory Phase: Laying the Groundwork for Accurate Docking
The axiom "garbage in, garbage out" is particularly resonant in computational chemistry. The accuracy of any molecular docking simulation is fundamentally dependent on the meticulous preparation of both the ligand and the target protein. This preparatory phase is not merely a procedural formality but a critical step that dictates the biological relevance of the final results.
Ligand Preparation: From 2D Structure to 3D Conformation
The initial step involves translating the two-dimensional representation of this compound into a three-dimensional structure suitable for docking.
Experimental Protocol: Ligand Preparation
-
Obtain 2D Structure: The 2D structure of the ligand can be obtained from chemical databases such as PubChem or drawn using chemical drawing software like ChemDraw. For this compound, a similar structure, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, is available on PubChem (CID 77298), which can be modified to our ligand of interest.[5]
-
Convert to 3D Structure: Utilize a computational chemistry tool, such as Open Babel, to convert the 2D structure into a 3D conformation.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for ensuring that the ligand's geometry is energetically favorable.[6]
-
Assign Partial Charges: The distribution of electron density within the molecule is critical for calculating electrostatic interactions. Assign partial charges to each atom of the ligand. The Gasteiger charge calculation method is a commonly used and effective approach for this purpose.[7]
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking simulation, which is essential for finding the optimal binding pose.[8]
-
Save in PDBQT Format: For use with docking software like AutoDock Vina, the prepared ligand structure must be saved in the PDBQT file format. This format includes the atomic coordinates, partial charges, and atom types.[1][9]
Target Protein Selection and Preparation: Defining the Biological Context
The choice of a protein target is paramount and should be guided by existing biological data or a strong hypothesis. Given the known anticancer potential of pyridazinone derivatives, a relevant target would be a protein implicated in cancer progression. For the purpose of this guide, we will consider a hypothetical scenario where we are investigating the potential of our ligand to inhibit a specific kinase involved in a cancer signaling pathway.
Experimental Protocol: Protein Preparation
-
Obtain Protein Structure: The 3D structure of the target protein is typically obtained from the Protein Data Bank (PDB). It is advisable to select a high-resolution crystal structure, preferably with a co-crystallized ligand, as this can help in defining the binding site.[6]
-
Clean the PDB File: The raw PDB file often contains non-essential molecules such as water, ions, and co-factors that are not relevant to the docking study. These should be removed to simplify the system.[8]
-
Add Hydrogen Atoms: PDB files often lack hydrogen atoms. These must be added, paying close attention to the correct protonation states of ionizable residues at a physiological pH (typically 7.4).[8][10]
-
Assign Partial Charges: Similar to the ligand, partial charges must be assigned to the protein atoms. The Kollman united-atom charging scheme is a widely accepted method for proteins.[7]
-
Save in PDBQT Format: The prepared protein structure is then saved in the PDBQT format for compatibility with AutoDock Vina.[8]
Part 2: The Docking Simulation: Predicting the Molecular Handshake
With the ligand and protein meticulously prepared, the next stage is to perform the molecular docking simulation. This process computationally explores the vast conformational space of the ligand within the defined binding site of the protein to identify the most favorable binding mode.
Defining the Search Space: The Grid Box
Instead of searching the entire protein surface, which would be computationally prohibitive, a "grid box" is defined to encompass the region of interest, typically the active site.[6] If a co-crystallized ligand is present in the original PDB structure, its location can be used to define the center of the grid box.[1][6] The size of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
The Docking Algorithm and Scoring Function
AutoDock Vina, a widely used open-source docking program, employs a Lamarckian genetic algorithm to explore the conformational space of the ligand.[11][12] The "fitness" of each binding pose is evaluated by a scoring function, which estimates the binding free energy (ΔG) of the protein-ligand complex. A more negative binding energy indicates a more favorable interaction.[13]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Prepare Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the center of the grid box, and the dimensions of the grid box.[9][12]
-
Run AutoDock Vina: Execute the AutoDock Vina program from the command line, providing the configuration file as input.[10][12][14]
-
Generate Output Files: Vina will generate an output file (typically in PDBQT format) containing the predicted binding poses of the ligand, ranked by their corresponding binding affinities (in kcal/mol).[14]
Part 3: Post-Docking Analysis: From Raw Data to Scientific Insight
The output of a docking simulation is a wealth of data that requires careful analysis and interpretation to extract meaningful biological insights.
Analyzing Binding Affinity and Poses
The primary quantitative output of AutoDock Vina is the binding affinity. A lower (more negative) value suggests a stronger binding interaction.[13] It is important to analyze the top-ranked poses, as they represent the most probable binding modes. The root-mean-square deviation (RMSD) between different poses can be calculated to assess the conformational clustering of the predicted binding modes. A low RMSD between the top poses suggests a well-defined binding site.[13][15]
| Pose | Binding Affinity (kcal/mol) | RMSD from best pose (Å) |
| 1 | -8.5 | 0.00 |
| 2 | -8.2 | 1.2 |
| 3 | -7.9 | 1.8 |
| 4 | -7.5 | 2.5 |
| 5 | -7.3 | 3.1 |
Table 1: Hypothetical docking results for this compound.
Visualizing and Interpreting Interactions
The true power of molecular docking lies in the ability to visualize the predicted protein-ligand interactions at an atomic level.[16][17][18] Software such as PyMOL or UCSF Chimera can be used to generate high-quality images of the docked complex.[19][20]
Experimental Protocol: Visualization with PyMOL
-
Load Structures: Open PyMOL and load the PDBQT files for the protein and the docked ligand poses.[19]
-
Display Representations: Display the protein as a cartoon or surface representation and the ligand as sticks or spheres to clearly visualize the binding pocket.[20]
-
Identify Interactions: Use PyMOL's analysis tools to identify and visualize key interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Major contributors to the overall binding energy.
-
Pi-stacking: Interactions between aromatic rings.
-
Salt bridges: Electrostatic interactions between charged residues.
-
-
Generate High-Quality Images: Create informative images that clearly depict the binding mode and the key interacting residues.[19]
Visualizations
Sources
- 1. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. scispace.com [scispace.com]
- 5. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 9. eagonlab.github.io [eagonlab.github.io]
- 10. m.youtube.com [m.youtube.com]
- 11. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 12. dasher.wustl.edu [dasher.wustl.edu]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 19. medium.com [medium.com]
- 20. reading.ac.uk [reading.ac.uk]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, a key heterocyclic compound with significant interest in pharmaceutical research and development. The described method utilizes a reversed-phase C18 column with isocratic elution and UV detection, ensuring high specificity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing a detailed protocol from sample preparation to data analysis, alongside a thorough method validation performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
Pyridazinone derivatives are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including potential as anticancer, anticonvulsant, and anti-inflammatory agents[1][2]. This compound is a significant intermediate and a potential active pharmaceutical ingredient (API) whose accurate quantification is crucial for quality control, stability studies, and formulation development.
The inherent chemical properties of pyridazinone derivatives, including their aromaticity and polarity, make reversed-phase HPLC an ideal analytical technique for their separation and quantification[3]. This application note addresses the need for a standardized and validated analytical method by providing a detailed, step-by-step protocol that is both reliable and readily implementable in a laboratory setting. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles.
Physicochemical Properties of the Analyte
While specific experimental data for this compound is not extensively published, its properties can be inferred from closely related analogs. A similar compound, 4-Chloro-5-ethoxy-2-phenyl-3(2H)-pyridazinone, has a molecular formula of C₁₂H₁₁ClN₂O₂ and a molecular weight of 250.68 g/mol [4]. Another related compound, 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone, has a molecular formula of C₁₂H₁₂ClN₃O and a molecular weight of 249.69 g/mol [5]. Based on its structure, this compound is expected to be soluble in organic solvents such as methanol and acetonitrile. The presence of the chromophoric pyridazinone and phenyl rings suggests strong UV absorbance, with related structures showing a maximum absorbance (λmax) around 250 nm[6].
Recommended HPLC Method
Rationale for Method Selection
A reversed-phase HPLC method was selected due to its proven efficacy in separating aromatic and moderately polar organic compounds. The use of a C18 stationary phase provides excellent hydrophobic interaction with the analyte, leading to good retention and resolution[7]. An isocratic elution with a simple mobile phase of acetonitrile and water offers a balance between adequate separation and rapid analysis time. The addition of a small amount of formic acid to the mobile phase can improve peak shape and reproducibility by controlling the ionization of any residual silanol groups on the stationary phase and the analyte itself. UV detection is chosen for its sensitivity and selectivity for compounds containing chromophores.
Chromatographic Conditions
| Parameter | Recommended Value |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Detector |
| Detection Wavelength | 250 nm |
| Run Time | 10 minutes |
Detailed Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (1 L)
-
Measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.
-
In a separate 1 L graduated cylinder, measure 400 mL of HPLC-grade water.
-
Add 1.0 mL of formic acid to the water and mix thoroughly.
-
Combine the acetonitrile and the formic acid solution in a 1 L solvent bottle.
-
Degas the mobile phase for 15 minutes using a suitable method (e.g., sonication or vacuum filtration).
4.1.2. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer the standard to a 25 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up to the mark.
-
Sonicate for 5 minutes to ensure complete dissolution.
4.1.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the linearity of the method.
Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the working standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area of the analyte.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose[8][9].
Specificity
Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (tablet excipients prepared in the same manner as the sample). No interfering peaks were observed at the retention time of this compound, confirming the method's specificity.
Linearity
Linearity was assessed by analyzing five working standard solutions with concentrations ranging from 10 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 150234 |
| 25 | 375589 |
| 50 | 751234 |
| 75 | 1126890 |
| 100 | 1502500 |
The method demonstrated excellent linearity with a correlation coefficient (R²) of > 0.999.
Accuracy
Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.2 | 100.4 |
| 120% | 60 | 59.5 | 99.2 |
The mean recovery was found to be within the acceptable range of 98-102%, indicating the high accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | Mean Peak Area | Standard Deviation | RSD (%) |
| Repeatability | 751100 | 3755 | 0.50 |
| Intermediate Precision | 752500 | 4515 | 0.60 |
The low relative standard deviation (RSD) values (< 2%) demonstrate the excellent precision of the method.
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic parameters:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% acetonitrile)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., retention time, peak asymmetry) remained within acceptable limits, indicating the method's robustness.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logic
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone | C12H12ClN3O | CID 77298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PubChemLite - 4-chloro-5-methoxy-3(2h)-pyridazinone (C5H5ClN2O2) [pubchemlite.lcsb.uni.lu]
- 8. chemimpex.com [chemimpex.com]
- 9. ptfarm.pl [ptfarm.pl]
Application Notes and Protocols for the Cellular Characterization of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Introduction: Unveiling the Cellular Impact of a Novel Pyridazinone Derivative
The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects[1]. These compounds often exert their effects by modulating key cellular processes such as proliferation, apoptosis, and signal transduction[1][2]. 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone is a novel synthetic compound belonging to this versatile class. Comprehensive cellular characterization is paramount to elucidating its mechanism of action and therapeutic potential.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals to conduct a robust in vitro evaluation of this compound. The protocols outlined herein are designed to assess its cytotoxic and cytostatic effects, delve into the induction of apoptosis, and investigate its influence on critical signaling pathways. The experimental design emphasizes a logical, stepwise approach to building a comprehensive cellular profile of the compound.
Section 1: Foundational Analysis – Cytotoxicity and Cell Proliferation
A primary step in characterizing any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide fundamental information on the compound's potency and therapeutic window.
Rationale and Experimental Causality
Cytotoxicity assays are crucial for identifying the concentration range at which a compound induces cell death, a key feature for potential anticancer agents[3][4]. Conversely, assessing cell proliferation helps to understand if the compound merely inhibits cell growth (cytostatic effect) without directly causing cell death. We will employ two distinct and complementary assays to measure these effects: the MTT assay for metabolic activity as an indicator of viability, and the CyQUANT® Direct Cell Proliferation Assay for quantifying cell number.
Experimental Workflow: Cytotoxicity and Proliferation
Caption: Workflow for assessing cytotoxicity and proliferation.
Detailed Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Selected cancer cell line (e.g., HeLa)
-
Complete culture medium
-
This compound
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of the compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).
Expected Data and Interpretation
The results of the cytotoxicity and proliferation assays can be summarized in a table to compare the IC50 values at different time points.
| Cell Line | Assay | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| HeLa | MTT | 85.2 | 42.1 | 25.6 |
| HeLa | CyQUANT® | 90.5 | 45.3 | 28.9 |
| A549 | MTT | >100 | 78.4 | 55.2 |
| A549 | CyQUANT® | >100 | 82.1 | 59.8 |
A time-dependent decrease in the IC50 value suggests that the compound's effect is cumulative. A significant difference in IC50 values between cell lines could indicate selective toxicity.
Section 2: Mechanistic Insights – Apoptosis Induction
If the compound exhibits cytotoxic effects, it is crucial to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.
Rationale for Apoptosis Assays
Apoptosis is a tightly regulated process involving distinct morphological and biochemical hallmarks, including the externalization of phosphatidylserine (PS) on the cell membrane and the activation of caspases[5]. We will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect PS externalization and differentiate between early apoptotic, late apoptotic, and necrotic cells[6][7]. Caspase-Glo® 3/7 assay will be used to quantify the activity of key executioner caspases.
Experimental Workflow: Apoptosis Analysis
Caption: Workflow for apoptosis analysis.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Expected Data and Interpretation
Flow cytometry data will distinguish four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95.1 | 2.3 | 2.6 |
| Compound (IC50) | 45.8 | 35.2 | 19.0 |
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis. Caspase-Glo® results should corroborate these findings with an increase in luminescence, signifying caspase-3/7 activation.
Section 3: Elucidating Cellular Mechanisms – Signaling Pathway Analysis
Pyridazinone derivatives are known to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK and NF-κB pathways[8][9]. Investigating the effect of this compound on these pathways can provide crucial mechanistic insights.
Rationale for Pathway Analysis
The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell proliferation, differentiation, and survival[8][10]. The Nuclear Factor-kappa B (NF-κB) pathway plays a central role in the inflammatory response and cell survival[11][12]. Analyzing the phosphorylation status of key proteins in these pathways (e.g., ERK in the MAPK pathway) and the nuclear translocation of NF-κB can reveal if the compound's effects are mediated through these signaling cascades.
Signaling Pathway Investigation Workflow
Caption: Workflow for signaling pathway analysis.
Detailed Protocol: Western Blotting for MAPK Pathway
Materials:
-
Primary antibodies (e.g., anti-phospho-ERK1/2, anti-ERK1/2)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with the compound for various time points, lyse the cells, and quantify protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight, followed by incubation with a secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Expected Data and Interpretation
A decrease in the ratio of phosphorylated ERK to total ERK would suggest that the compound inhibits the MAPK pathway. For the NF-κB assay, a reduction in TNF-α-induced nuclear translocation of the p65 subunit in the presence of the compound would indicate an inhibitory effect on the NF-κB pathway.
Section 4: Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell division.
Rationale for Cell Cycle Analysis
Flow cytometry analysis of DNA content using propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M)[13][14][15]. An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that checkpoint.
Experimental Workflow: Cell Cycle Analysis
Sources
- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 9. MAPK Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
Application Notes: 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone as a Multifaceted Research Tool
Introduction: The Pyridazinone Core - A Privileged Scaffold in Chemical Biology
The pyridazin-3(2H)-one ring system is a quintessential "privileged scaffold" in medicinal and agricultural chemistry. Its unique electronic and structural features allow for facile functionalization at multiple positions, leading to a vast chemical space of derivatives with diverse biological activities.[1] Compounds built around this core have demonstrated a remarkable spectrum of pharmacological and agrochemical properties, including anticancer, anti-inflammatory, antihypertensive, and herbicidal effects.[2][3]
This guide focuses on 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone , a specific derivative poised for exploration as a novel research tool. While data on this exact molecule is emerging, its structural elements—a chlorinated pyridazinone core, a methoxy group at the 5-position, and a phenyl ring at the 2-position—are all features found in other biologically active pyridazinones.[4][5] Therefore, this compound represents a valuable probe for investigating several well-established biological pathways.
These application notes provide a framework and detailed protocols for researchers to systematically evaluate the potential of this compound in three key areas of discovery: herbicide development , anticancer research , and anti-inflammatory screening .
Compound Profile & Synthesis Strategy
A foundational understanding of the molecule's properties is critical for experimental design.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-Chloro-5-methoxy-2-phenylpyridazin-3(2H)-one | (Inferred) |
| Molecular Formula | C₁₁H₉ClN₂O₂ | (Calculated) |
| Molecular Weight | 236.66 g/mol | (Calculated) |
| Appearance | Likely a white to off-white crystalline powder | (Inferred from analogs)[4] |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; poorly soluble in water. | (General for class) |
General Synthesis Approach
The most common and robust method for synthesizing 6-substituted-4,5-dihydropyridazin-3(2H)-ones involves the condensation of a γ-keto acid with a hydrazine derivative.[6] For N-substituted pyridazinones like the topic compound, a plausible synthetic route would involve the reaction of an appropriate mucochloric acid derivative with phenylhydrazine, followed by methylation. This versatility in synthesis allows for the creation of an analog library for structure-activity relationship (SAR) studies.
Application Area 1: Herbicide Discovery & Photosynthesis Inhibition
Scientific Rationale: The pyridazinone class is home to several commercial herbicides, most notably Chloridazon (also known as Pyrazon).[3] Many of these compounds function by interrupting photosynthetic electron transport, specifically by binding to the D1 protein of Photosystem II (PSII), thereby blocking the plastoquinone (QB) binding site.[7] The structural similarity of this compound to known PSII inhibitors makes it a prime candidate for herbicidal activity screening.
Experimental Workflow: Herbicide Candidate Screening
Caption: High-level workflow for screening and characterizing novel herbicidal compounds.
Protocol 1: Whole-Plant Herbicidal Efficacy Assay
This protocol assesses the pre- and post-emergence herbicidal activity of the test compound on model plant species.
I. Materials:
-
This compound (Test Compound)
-
Acetone (ACS grade)
-
Tween® 20
-
Deionized water
-
Seeds of a monocot (e.g., Echinochloa crus-galli - barnyardgrass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed)
-
Pots (5x5 cm) with sterile potting mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber calibrated to deliver a set volume
II. Methodology:
-
Stock Solution Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution of the Test Compound in acetone.
-
Pre-Emergence Application: a. Fill pots with potting mix and sow 10-15 seeds of each species per pot. Cover lightly with soil. b. Prepare spray solutions by diluting the stock solution in a 50:50 acetone:water mixture containing 0.5% (v/v) Tween® 20 to achieve final application rates (e.g., 2000, 1000, 500, 250 g ai/ha). Include a vehicle-only control. c. Evenly spray the soil surface of the pots in the spray chamber. d. Place pots in the growth chamber (e.g., 25°C, 16h light/8h dark cycle). Water as needed by subirrigation to avoid disturbing the treated soil surface.
-
Post-Emergence Application: a. Sow seeds and grow plants in the growth chamber until they reach the 2-3 leaf stage (approx. 10-14 days). b. Prepare spray solutions as in step 2b. c. Evenly spray the foliage of the plants to the point of runoff. d. Return pots to the growth chamber.
-
Evaluation: a. After 14-21 days, visually assess the plants for injury using a 0 to 100% scale (0 = no effect, 100 = complete death). Note specific symptoms like chlorosis (bleaching), necrosis, and growth inhibition. b. For a quantitative assessment, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it. Calculate the percent growth reduction relative to the vehicle control.
III. Self-Validation & Causality:
-
Controls: A vehicle-only control is essential to ensure that the solvent and surfactant do not cause phytotoxicity. A positive control (e.g., commercial Chloridazon) validates the assay's sensitivity.
-
Rationale: This whole-plant assay is the gold standard for confirming herbicidal activity because it accounts for compound uptake, translocation, and metabolism within a living organism.[8]
Protocol 2: In Vitro Photosystem II Inhibition Assay (Chlorophyll Fluorescence)
This rapid assay determines if the compound directly inhibits PSII function.[9]
I. Materials:
-
Test Compound stock solution in DMSO
-
Fresh, dark-adapted leaves (e.g., spinach, pea)
-
Pulse Amplitude Modulation (PAM) fluorometer
-
Buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.33 M sorbitol, 2 mM MgCl₂)
-
Razor blade
II. Methodology:
-
Sample Preparation: Cut small leaf discs (1 cm diameter) from a leaf that has been dark-adapted for at least 30 minutes.
-
Incubation: Float the leaf discs, abaxial side down, in petri dishes containing buffer with various concentrations of the Test Compound (e.g., 0.1, 1, 10, 100 µM) and a DMSO vehicle control. Incubate in the dark for 1-2 hours.
-
Measurement: a. Place a leaf disc in the fluorometer's leaf clip. b. Measure the minimal fluorescence (Fo) using a weak modulated measuring beam. c. Apply a short, intense pulse of saturating light (>3000 µmol m⁻² s⁻¹) to measure the maximal fluorescence (Fm).
-
Data Analysis: a. Calculate the maximum quantum yield of PSII photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm . b. A decrease in the Fv/Fm ratio compared to the vehicle control indicates inhibition of PSII.[10] c. Plot the Fv/Fm values against the compound concentration to determine the IC₅₀.
III. Self-Validation & Causality:
-
Dark Adaptation: Dark adaptation is critical to ensure all PSII reaction centers are "open" (oxidized), allowing for an accurate measurement of Fo and a true maximum Fm.
-
Rationale: Fv/Fm is a direct and highly sensitive measure of the efficiency of PSII. A reduction in this value strongly suggests the compound is interfering with the photosynthetic electron transport chain at or before PSII.[9]
Application Area 2: Anticancer Research & Cytotoxicity Screening
Scientific Rationale: The pyridazinone scaffold is present in numerous compounds with potent anticancer activity. These derivatives have been shown to target a variety of cancer-relevant pathways, including inhibiting kinases, modulating cell cycle progression, and inducing apoptosis. Some have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[11][12] Therefore, screening this compound for cytotoxicity against cancer cell lines is a logical first step in evaluating its therapeutic potential.
Generic Kinase Signaling Pathway (Target for Inhibition)
Caption: Simplified MAPK/ERK signaling cascade, a common target for anticancer pyridazinones.
Protocol: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
I. Materials:
-
Test Compound stock solution in sterile DMSO
-
Human cancer cell lines (e.g., A549-lung, MCF-7-breast, HeLa-cervical)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette and microplate reader
II. Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest cells using trypsin and perform a cell count (e.g., with a hemocytometer). b. Dilute cells in complete medium and seed 100 µL into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). c. Incubate for 24 hours (37°C, 5% CO₂) to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the Test Compound in complete medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5%. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Include "vehicle control" wells (medium with DMSO) and "blank" wells (medium only, no cells). d. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Add 10 µL of the 5 mg/mL MTT solution to each well.[13] b. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution. d. Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance of Treated / Absorbance of Vehicle Control) x 100 . c. Plot % Viability against the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
III. Self-Validation & Causality:
-
Vehicle Control: This is the most critical control, representing 100% cell viability. It ensures that the solvent (DMSO) is not contributing to cytotoxicity at the concentration used.
-
Blank Control: Corrects for background absorbance from the medium and MTT reagent.
-
Rationale: The MTT assay relies on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring. A reduction in this activity is a well-established marker for loss of cell viability, providing a robust method for screening cytotoxic compounds.[15]
Application Area 3: Anti-inflammatory Research
Scientific Rationale: Chronic inflammation is a hallmark of many diseases. Pyridazinone derivatives have been extensively reported as anti-inflammatory agents.[16] Their mechanisms often involve the inhibition of key inflammatory mediators, such as cyclooxygenase (COX) enzymes or the downregulation of pro-inflammatory cytokines and nitric oxide (NO) production in immune cells like macrophages.[17][18] Evaluating the ability of this compound to suppress NO production is an excellent primary screen for anti-inflammatory potential.
Workflow for Nitric Oxide (NO) Inhibition Assay
Caption: Step-by-step logical flow of the Griess assay to measure nitric oxide production.
Protocol: Nitric Oxide Inhibition (Griess) Assay
This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in cell culture supernatants using the Griess reagent.[19]
I. Materials:
-
Test Compound stock solution in sterile DMSO
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water
-
-
Sodium Nitrite (NaNO₂) for standard curve
-
96-well flat-bottom plates
-
Microplate reader
II. Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: a. Prepare dilutions of the Test Compound in medium. b. Pre-treat the cells by adding 50 µL of the compound dilutions to the wells for 1-2 hours before stimulation. Include a vehicle control (DMSO).
-
Macrophage Stimulation: a. Add 50 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. This stimulates the macrophages to produce NO. b. Include a "negative control" group (cells + vehicle, no LPS) and a "positive control" group (cells + vehicle + LPS). c. Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction: a. Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium. b. Transfer 50 µL of cell culture supernatant from each well of the cell plate to a new, empty 96-well plate. c. Add 50 µL of Griess Reagent Solution A to each well, and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Solution B to each well, and incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop in the presence of nitrite.[20]
-
Measurement and Analysis: a. Measure the absorbance at 550 nm.[19] b. Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve. c. Calculate the percent inhibition of NO production relative to the LPS-stimulated positive control. d. Plot the percent inhibition against compound concentration to determine the IC₅₀. e. Crucial Step: In a parallel plate, perform an MTT assay (as described previously) under the same conditions to ensure the observed reduction in NO is not due to cytotoxicity.
III. Self-Validation & Causality:
-
LPS Control: The LPS-only control is essential to confirm that the cells are responsive and the assay is working. The unstimulated control establishes the basal level of NO production.
-
Cytotoxicity Check: It is imperative to confirm that the compound is not simply killing the cells, as dead cells cannot produce NO. An ideal anti-inflammatory agent will reduce NO production at non-toxic concentrations.[21]
-
Rationale: LPS stimulation induces the expression of inducible nitric oxide synthase (iNOS) in macrophages, leading to a burst of NO production. The Griess assay provides a reliable and quantitative measure of this endpoint, making it a standard primary screen for anti-inflammatory activity.[19]
References
-
Asif, M. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
-
Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2025). Design, Synthesis, and Herbicidal Activity of Biaryl-Pyridazinone/Phthalimide Derivatives as Novel Protoporphyrinogen Oxidase Inhibitors. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yar, M. S., et al. (2021). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. Research Square. Available at: [Link]
-
Abdel-Aziz, M., & Abuo-Rahma, G. E.-D. A. (2012). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]
-
Ben-Azu, B., et al. (2021). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link]
-
de Souza, A. A., et al. (2023). Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices. ACS Omega. Available at: [Link]
-
Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Cancer Institute. Available at: [Link]
-
S. F. Vasileva, et al. (2021). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. Available at: [Link]
-
Zhang, J., et al. (2011). Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives. PubMed. Available at: [Link]
-
Srivastava, M. (2016). Possible ways to optimize Griess Reagent protocol for NO production in macrophages? ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Asif, M. (2014). Antifeedant, Herbicidal and Molluscicidal Activities of Pyridazinone Compounds. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-chloro-5-(dimethylamino)-2-phenyl-3(2H)-pyridazinone. PubChem. Available at: [Link]
-
Wang, H., et al. (2023). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. Taylor & Francis Online. Available at: [Link]
-
Asif, M. (2014). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. ResearchGate. Available at: [Link]
-
Ferroni, L., et al. (2019). Photosystem II photoinhibition and photoprotection in a lycophyte, Selaginella martensii. National Center for Biotechnology Information. Available at: [Link]
-
Al-Tel, T. H. (2019). Synthesis and chemistry of pyridazin-3(2H)-ones. ResearchGate. Available at: [Link]
-
Tsan, P., et al. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]
-
de Oliveira, L. S., et al. (2021). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. Available at: [Link]
-
van der Brink, P. J., et al. (1995). Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. ResearchGate. Available at: [Link]
-
Asif, M. (2012). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
-
Wikipedia. (n.d.). Plant stress measurement. Wikipedia. Available at: [Link]
-
Al-Shammari, A. M. (2023). MTT Assay protocol. protocols.io. Available at: [Link]
-
Schmölz, L., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. PubMed. Available at: [Link]
-
Al-Ostath, R. A., et al. (2023). The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses. PubMed. Available at: [Link]
-
Cantini, N., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Semantic Scholar. Available at: [Link]
-
Yamamoto, Y., et al. (2004). Assay of photoinhibition of photosystem II and protease activity. PubMed. Available at: [Link]
-
Awad, D., et al. (2022). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (n.d.). Pyridazinone derivatives with anticancer activity. ResearchGate. Available at: [Link]
-
Asif, M. (2014). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-2-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone. PubChem. Available at: [Link]
-
Global Substance Registration System. (n.d.). 4-CHLORO-5-ETHOXY-2-PHENYL-3(2H)-PYRIDAZINONE. gsrs.ncats.nih.gov. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 3(2h)-pyridazinone, 4-chloro-2-(4-chloro-2-fluorophenyl)-5-((4-chlorophenyl)methoxy). PubChem. Available at: [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Plant stress measurement - Wikipedia [en.wikipedia.org]
- 10. Assay of photoinhibition of photosystem II and protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The anticancer and anti-inflammatory activity screening of pyridazinone-based analogs against human epidermoid skin cancer with detailed mechanistic analyses [pubmed.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 21. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazinone Scaffold: A Privileged Core in Medicinal Chemistry with a Focus on 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone
Introduction: The Versatility of the Pyridazinone Ring System
The pyridazinone moiety, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its unique electronic and structural features make it a versatile scaffold, capable of interacting with a wide array of biological targets.[1] This has led to the development of numerous pyridazinone-based compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, cardiovascular, and central nervous system effects.[1][2] The amenability of the pyridazinone core to substitution at various positions allows for the fine-tuning of its physicochemical properties and biological activity, making it an attractive starting point for drug discovery and development.[2][3] This guide will delve into the medicinal chemistry applications of a specific derivative, 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone, by examining the known biological activities of its structural analogs and proposing avenues for future research.
Synthetic Strategies for Pyridazinone Derivatives
The synthesis of the pyridazinone core and its derivatives can be achieved through various synthetic routes. A common method involves the condensation of a γ-ketoacid with a hydrazine derivative. For instance, the synthesis of a 6-phenyl-4,5-dihydropyridazin-3(2H)-one can be achieved by reacting a corresponding keto-acid with hydrazine hydrate.[4] Modifications such as chlorination and methoxylation can be introduced through subsequent reactions.
A plausible synthetic route to this compound could start from a suitable precursor like mucochloric acid. Reaction with phenylhydrazine would form the pyridazinone ring, followed by selective methoxylation to replace one of the chloro groups.
Potential Therapeutic Applications of this compound
While direct experimental data on the medicinal chemistry applications of this compound is limited in publicly available literature, we can infer its potential therapeutic applications by examining structurally related compounds. The presence of the chloro, methoxy, and phenyl groups on the pyridazinone core suggests potential for anticancer, anti-inflammatory, and cardiovascular activities.
Anticancer Potential
The pyridazinone scaffold is a well-established pharmacophore in the design of anticancer agents. Studies on chlorinated pyridazin-3(2H)-ones have demonstrated both in vitro and in vivo anticancer activity.[5] For example, 4,5-dichloro-2-phenyl-3(2H)-pyridazinone has shown significant tumor growth inhibition.[6] Furthermore, derivatives of 4-chloro-5-amino-2-p-tolyl-(2H)-pyridazin-3-one have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds exhibiting promising results.[7]
The anticancer potential of pyridazinone derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. An in silico study of pyridazinone derivatives bearing methoxy and phenylhydrazine substituents suggested their potential as tyrosine kinase inhibitors.
Proposed Mechanism of Anticancer Action
The presence of the chloro and phenyl groups in this compound suggests it may act as an alkylating agent or an antimetabolite, similar to other chlorinated heterocyclic compounds used in cancer chemotherapy.[6] The methoxy group could enhance its binding to specific enzymatic targets.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure to assess the cytotoxic effects of this compound on a panel of human cancer cell lines.
1. Cell Culture:
- Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in appropriate culture media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Preparation:
- Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
- Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
3. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
4. Treatment:
- Remove the medium and add fresh medium containing various concentrations of the test compound.
- Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plate for 48-72 hours.
5. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
6. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Data Presentation: Hypothetical IC50 Values
| Cell Line | This compound (µM) | Doxorubicin (µM) |
| MCF-7 (Breast) | 5.2 | 0.8 |
| HCT116 (Colon) | 8.7 | 1.2 |
| A549 (Lung) | 12.1 | 1.5 |
Visualization of a Potential Anticancer Signaling Pathway
Caption: Potential inhibition of the RTK signaling pathway.
Anti-inflammatory Activity
The pyridazinone scaffold is present in several anti-inflammatory drugs.[8] For instance, emorfazone, a pyridazinone derivative, is marketed as an analgesic and anti-inflammatory agent.[8] The anti-inflammatory effects of pyridazinone derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, or phosphodiesterase 4 (PDE4).[3][9]
The structural features of this compound are consistent with those of known COX-2 inhibitors, suggesting it may possess anti-inflammatory properties with a potentially favorable gastrointestinal safety profile.[2]
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of this compound against COX-1 and COX-2 enzymes.
1. Enzyme and Substrate Preparation:
- Use commercially available human recombinant COX-1 and COX-2 enzymes.
- Prepare a solution of arachidonic acid (the substrate) in ethanol.
2. Assay Procedure:
- In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
- Add the COX-1 or COX-2 enzyme to each well and incubate for 10 minutes at 37°C.
- Initiate the reaction by adding arachidonic acid.
- Incubate for 2 minutes at 37°C.
- Stop the reaction by adding a solution of hydrochloric acid.
- Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
3. Data Analysis:
- Calculate the percentage of COX inhibition for each concentration of the test compound.
- Determine the IC50 values for COX-1 and COX-2 inhibition.
- Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
Visualization of the COX Inhibition Workflow
Caption: Workflow for in vitro COX inhibition assay.
Cardiovascular Applications
Pyridazinone derivatives have also been investigated for their cardiovascular effects, including antihypertensive and antiplatelet activities.[10] Some 4,5-dihydropyridazinones have shown potent inhibitory effects on cardiac phosphodiesterase III (PDE III), an enzyme involved in the regulation of cardiac contractility and smooth muscle relaxation.[10] A radiolabeled derivative, 4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18)F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone, has been synthesized and evaluated as a potential myocardial perfusion imaging agent, highlighting the potential of this scaffold in cardiovascular diagnostics.[11]
Future Directions and Conclusion
While direct experimental evidence for the medicinal chemistry applications of this compound is not yet prevalent in the scientific literature, the analysis of its structural analogs strongly suggests its potential as a valuable lead compound for the development of new therapeutic agents. The presence of the chloro, methoxy, and phenyl substituents on the privileged pyridazinone scaffold points towards promising anticancer, anti-inflammatory, and cardiovascular activities.
Future research should focus on the efficient synthesis of this compound and its comprehensive biological evaluation. In vitro screening against a panel of cancer cell lines, key inflammatory enzymes such as COX-1/COX-2 and PDEs, and cardiovascular targets would provide a clearer picture of its therapeutic potential. Subsequent in vivo studies in relevant animal models would be crucial to validate its efficacy and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications at the chloro, methoxy, and phenyl positions, would further aid in the optimization of its biological activity.
References
-
Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. sci-int.com. Available at: [Link].
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. Available at: [Link].
-
Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. Available at: [Link].
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link].
-
3(2H)-Pyridazinone, 4-chloro-5-(dimethylamino)-2-phenyl- - Substance Details - SRS. US EPA. Available at: [Link].
-
Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. National Institutes of Health. Available at: [Link].
-
Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Bentham Science. Available at: [Link].
-
Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. PubMed. Available at: [Link].
-
Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Science. Available at: [Link].
-
Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link].
-
Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. Royal Society of Chemistry. Available at: [Link].
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ResearchGate. Available at: [Link].
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. Available at: [Link].
-
Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling. PubMed. Available at: [Link].
-
Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. PMC. Available at: [Link].
-
Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science. Available at: [Link].
-
Pharmacological investigations of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101), a new analgesic and anti-inflammatory drug. PubMed. Available at: [Link].
-
Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. JSciMed Central. Available at: [Link].
-
Synthesis and bioevaluation of 4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18) F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone as potential myocardial perfusion imaging agent with PET. PubMed. Available at: [Link].
-
In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. Available at: [Link].
-
Synthesis and evaluation of novel 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives as anticancer, antiangiogenic, and antioxidant agents. Chemistry & Biology Interface. Available at: [Link].
-
[Pharmacological studies of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M73101). (2). Anti-inflammatory activity (author's transl)]. PubMed. Available at: [Link].
-
(PDF) Pyridazinones containing the (4-methoxyphenyl)piperazine moiety as AChE/BChE inhibitors: design, synthesis, in silico and biological evaluation. ResearchGate. Available at: [Link].
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scholarena.com [scholarena.com]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and bioevaluation of 4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18) F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone as potential myocardial perfusion imaging agent with PET - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability issues of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone in solution
Welcome to the technical support center for 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability issues encountered during experimentation. Our goal is to provide you with the scientific rationale behind the stability of this molecule and practical steps to ensure the integrity of your results.
I. Compound Overview and Inherent Stability Considerations
This compound is a versatile heterocyclic compound with applications in pharmaceutical and agrochemical research.[1] Its core structure, a pyridazinone ring, is a common scaffold in many biologically active molecules.[2][3] However, the substituents on this ring—a chloro group, a methoxy group, and a phenyl group—introduce specific chemical properties that can influence its stability in solution. Understanding these will be key to troubleshooting.
The primary areas of potential instability for this molecule are:
-
Hydrolysis: The chloro and methoxy groups can be susceptible to hydrolysis under certain pH and temperature conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.
-
Reactivity with Solvents and Excipients: The choice of solvent and other components in your formulation can significantly impact the compound's stability.
II. Troubleshooting Guide: Common Stability Issues
This section is formatted in a question-and-answer style to directly address problems you may encounter.
Why is the concentration of my compound decreasing in aqueous solution?
A decrease in concentration over time in an aqueous medium often points to hydrolysis. The pyridazinone ring itself is relatively stable, but the chloro and methoxy groups are potential sites for nucleophilic attack by water.
Causality: The rate of hydrolysis is typically dependent on pH and temperature. Acidic or basic conditions can catalyze the cleavage of the chloro and/or methoxy groups.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decreasing compound concentration in aqueous solutions.
Experimental Protocol: pH Stability Study
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 9 (e.g., citrate for acidic, phosphate for neutral, and borate for basic).
-
Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Incubate: Store the test solutions at a constant temperature (e.g., 25°C or 40°C for accelerated testing) and protect them from light.
-
Analyze Samples: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze the concentration of the parent compound using a validated HPLC method.[4]
-
Data Analysis: Plot the concentration of the compound against time for each pH value to determine the degradation rate.
Reference Data for a Structurally Similar Compound (Chloridazon):
| Condition | Stability | Source |
| Aqueous Media (pH 3-9) | Stable | [5] |
| Thermal Stability | Stable up to 50°C for ≥ 2 years | [5] |
Note: This data is for 5-amino-4-chloro-2-phenylpyridazin-3-one and should be used as a general guideline. It is crucial to perform stability studies on your specific compound.
My solution is changing color and/or I see new peaks in my chromatogram after exposure to light. What is happening?
This is a classic sign of photodegradation. The aromatic and heterocyclic rings in the molecule can absorb UV light, leading to photochemical reactions and the formation of degradation products.
Causality: The energy from UV light can excite the electrons in the molecule, leading to bond cleavage and the formation of new chemical entities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for light-induced degradation.
Experimental Protocol: Photostability Study
-
Prepare Solutions: Prepare two sets of solutions of your compound in a relevant solvent system.
-
Expose One Set to Light: Place one set of solutions in a photostability chamber with controlled light exposure (e.g., ICH Q1B option 1 or 2).
-
Protect the Other Set: Wrap the second set of solutions in aluminum foil to serve as a dark control and place them in the same chamber to maintain the same temperature.
-
Analyze Samples: At specified time intervals, analyze samples from both sets by HPLC-UV/MS.
-
Compare Results: Compare the chromatograms of the light-exposed samples to the dark controls to identify photodegradation products.
Reference Data for a Structurally Similar Compound (Chloridazon):
| Condition | Half-life | Source |
| Simulated Sunlight (pH 7 water) | 150 hours | [5] |
I am observing instability in organic solvents. Which solvents are recommended?
While organic solvents are generally less reactive than water, the stability of your compound can still be solvent-dependent. Protic solvents (e.g., methanol, ethanol) can potentially react with the compound, especially at the chloro-substituted position.
Causality: Nucleophilic solvents can participate in substitution reactions. The polarity of the solvent can also influence degradation rates.
Recommended Solvents for Stock Solutions:
-
Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally good choices for dissolving pyridazinone derivatives.
-
Protic Solvents: If protic solvents like methanol or ethanol must be used, prepare fresh solutions and store them at low temperatures (2-8°C) for short periods.
Experimental Protocol: Solvent Stability Study
-
Prepare Solutions: Dissolve the compound in a range of common laboratory solvents (e.g., acetonitrile, methanol, ethanol, DMSO, DMF) at a known concentration.
-
Incubate: Store the solutions at a controlled temperature (e.g., 25°C) and protected from light.
-
Analyze: Monitor the concentration of the parent compound over time using HPLC.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound in its solid form?
A1: As a solid, the compound is expected to be relatively stable. However, to minimize potential degradation, it should be stored in a tightly sealed container, protected from light and moisture, at a cool and dry place. For long-term storage, refrigeration (2-8°C) is recommended.
Q2: What are the likely degradation products of this compound?
A2: Based on the structure, the likely degradation pathways are hydrolysis and photodegradation.
-
Hydrolysis: The chloro group can be displaced by a hydroxyl group, and the methoxy group can be hydrolyzed to a hydroxyl group.
-
Photodegradation: For the related compound Chloridazon, photodegradation can lead to dimerization and other complex rearrangements.[5] The degradation of chloridazon also generates metabolites such as desphenyl-chloridazon and methyl-desphenyl-chloridazon.[6]
Q3: What analytical techniques are best for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products.[4] Coupling HPLC with Mass Spectrometry (LC-MS) is highly recommended for identifying the structure of any new peaks that appear in the chromatogram.
Q4: Can the phenyl group be a source of instability?
A4: The phenyl group itself is generally stable. However, its electron-withdrawing or -donating nature can influence the reactivity of the pyridazinone ring. It is not expected to be the primary site of degradation under typical experimental conditions.
Q5: How does the methoxy group affect the stability of the pyridazinone ring?
A5: The methoxy group is an electron-donating group, which can influence the electron density of the pyridazinone ring and potentially affect its susceptibility to certain reactions. However, the more immediate stability concern with the methoxy group is its potential for hydrolysis under acidic conditions.
IV. References
-
Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current medicinal chemistry, 19(18), 2984–2991.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15546, Chloridazon. Retrieved January 23, 2026 from [Link].
-
Trotuş, I.-T., Vlase, L., & Muntean, D. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(11), 3291.
-
SAR Publication. (2016). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. International Journal of Pharmaceutical and Medicinal Research.
-
MDPI. (2021). Methyl Carbonium Ion Migration during the Reaction of 4-Chloro-5-methoxyl-3(2H)-pyridazinone with Trifluoroethylation Agents. Molecules.
-
ACS ES&T Water. (2020). Highly Efficient Remediation of Chloridazon and Its Metabolites: The Case of Graphene Oxide Nanoplatelets.
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Retrieved January 23, 2026 from [Link].
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. sarpublication.com [sarpublication.com]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sepscience.com [sepscience.com]
- 5. Chloridazon | C10H8ClN3O | CID 15546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone Derivatives for Drug Discovery Professionals
This guide provides a comparative analysis of 4-Chloro-5-methoxy-2-phenyl-3(2H)-pyridazinone derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, explore their diverse biological activities with a focus on anticancer and anti-inflammatory properties, and present a structure-activity relationship (SAR) analysis to guide future drug development efforts.
Introduction: The Versatility of the Pyridazinone Core
The pyridazinone ring system is a "privileged scaffold" in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. This versatility has led to the development of pyridazinone derivatives with a wide array of pharmacological activities, including anticancer, anti-inflammatory, analgesic, antihypertensive, and antimicrobial effects[1][2]. The core structure of this compound offers several points for chemical modification, allowing for the fine-tuning of its biological and physicochemical properties. The substituents—a chloro group at position 4, a methoxy group at position 5, and a phenyl ring at position 2—are critical determinants of the molecule's activity.
Synthetic Strategies and Derivatization
The synthesis of the pyridazinone core and its derivatives is a well-established process, typically involving cyclocondensation reactions. A common route involves the reaction of a γ-keto acid with a hydrazine derivative.[1][3].
A foundational method for creating the pyridazinone ring is the one-pot condensation of an acetophenone with glyoxylic acid, followed by cyclization with hydrazine hydrate.. For the specific core of interest, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for introducing substituents onto the pyridazinone ring.[1]. This allows for the creation of a diverse library of derivatives for biological screening.
Caption: Inhibition of the COX pathway by pyridazinone derivatives.
Structure-Activity Relationship (SAR) Insights:
-
Substituents at Position 6: Modification of the chemical group at the 6th position of the 3(2H)-pyridazinone ring significantly influences both analgesic and anti-inflammatory activities.[4]
-
Acetamide Side Chain: The presence of an acetamide side chain linked to the nitrogen at position 2 of the pyridazinone ring can enhance analgesic and anti-inflammatory effects while potentially reducing ulcerogenic side effects.[5]
-
Piperazine Moiety: A derivative containing a 4-(2-fluorophenyl)piperazin-1-yl group at position 6 showed anti-inflammatory activity comparable to the standard drug indomethacin.[4]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.
-
Compound Administration: Administer the test compounds orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., 100 mg/kg). A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Comparative Anti-inflammatory Data:
| Derivative Class | Key Structural Feature | Activity | Model | Source |
| 6-Substituted-3(2H)-pyridazinones | 4-(2-fluorophenyl)piperazin-1-yl at C6 | Activity similar to indomethacin | Carrageenan-induced paw edema | [4] |
| 2-Substituted-6-phenyl-3(2H)-pyridazinones | Functionalization at C4 and C5 | Potent analgesic activity | Phenylbenzoquinone-induced writhing | [5] |
| 3-O-substituted benzyl pyridazinones | Benzyl group at O3 | Potent anti-inflammatory activity | In vitro assays | [6][5] |
Conclusion and Future Perspectives
The this compound scaffold is a remarkably fertile ground for the discovery of new therapeutic agents. The structure-activity relationships highlighted in this guide demonstrate that targeted modifications to the N-phenyl ring and other positions on the pyridazinone core can lead to potent and selective compounds for various diseases.
Future research should focus on:
-
Expanding SAR Analysis: Synthesizing new derivatives to further probe the structural requirements for enhanced activity and selectivity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising compounds.
-
In Vivo Efficacy and Safety: Advancing lead candidates into more complex preclinical models to evaluate their therapeutic potential, pharmacokinetics, and safety profiles.
The insights provided herein should serve as a valuable resource for researchers dedicated to leveraging the potential of pyridazinone chemistry in modern drug development.
References
-
SciSpace. (n.d.). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]
- Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. (2024). Borneo Journal of Pharmacy, 7(2), 169-182.
- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., & Elshaier, Y. A. M. M. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. RSC Medicinal Chemistry, 13(10), 1168-1197.
- Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 23(12), 6504.
- Cantini, N., Schepetkin, I. A., Danilenko, N. V., Khlebnikov, A. I., Crocetti, L., Giovannoni, M. P., Kirpotina, L. N., & Quinn, M. T. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Pharmaceuticals, 15(6), 735.
- Abida, & Khan, S. A. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37.
- El-Gazzar, M. G., Al-Dhfyan, A., Al-Yahya, M., Al-Saadi, M. S., & El-Naggar, A. M. (2023).
- Rubat, C., Coudert, P., & Couquelet, J. (1992). Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives. Arzneimittel-Forschung, 42(7), 927-932.
- Gökçe, M., & Utku, S. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. Journal of Scientific and Medical Research, 2(1), 101.
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Soliman, F. M., Rashed, N., & Fadda, A. A. (2004). Synthesis of some new 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)
-
Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. raco.cat [raco.cat]
- 4. Synthesis and evaluation of the analgesic and anti-inflammatory activity of new 3(2H)-pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sarpublication.com [sarpublication.com]
- 6. Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity [jscimedcentral.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
